molecular formula C16H9Cl2NO B062926 4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- CAS No. 174636-74-9

4-Quinolinecarbonyl chloride,7-chloro-2-phenyl-

Cat. No. B062926
M. Wt: 302.2 g/mol
InChI Key: SEROFVQSNLKZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- is a chemical compound that is widely used in scientific research for its unique properties. This compound is a derivative of quinoline and is commonly referred to as 7-chloro-4-quinolinecarbonyl chloride. It is a white to light yellow crystalline powder that is soluble in most organic solvents. In

Mechanism Of Action

The mechanism of action of 4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately leads to the death of the target cells.

Biochemical And Physiological Effects

4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antiviral, antibacterial, and antifungal properties. It has also been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately leads to the death of the target cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- in lab experiments is its unique properties. It is a versatile compound that can be used in the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals. However, one of the limitations of using this compound is its toxicity. It is a highly toxic compound and should be handled with care.

Future Directions

There are several future directions for the use of 4-Quinolinecarbonyl chloride,7-chloro-2-phenyl-. One of the future directions is the development of new drugs and pharmaceuticals based on this compound. It has been shown to have antiviral, antibacterial, and antifungal properties, which makes it a promising candidate for the development of new drugs. Another future direction is the development of new fluorescent probes for imaging studies. 4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- has been shown to be a useful tool in imaging studies, and further research in this area could lead to the development of new imaging probes. Finally, further research is needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of 4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- involves the reaction of 7-chloro-4-quinolinecarboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or acetonitrile. The product is obtained as a white to light yellow crystalline powder and can be purified through recrystallization.

Scientific Research Applications

4-Quinolinecarbonyl chloride,7-chloro-2-phenyl- is widely used in scientific research for its unique properties. It is commonly used as a reagent in the synthesis of various organic compounds. This compound is also used in the development of new drugs and pharmaceuticals. It has been shown to have antiviral, antibacterial, and antifungal properties. It is also used in the development of fluorescent probes for imaging studies.

properties

CAS RN

174636-74-9

Product Name

4-Quinolinecarbonyl chloride,7-chloro-2-phenyl-

Molecular Formula

C16H9Cl2NO

Molecular Weight

302.2 g/mol

IUPAC Name

7-chloro-2-phenylquinoline-4-carbonyl chloride

InChI

InChI=1S/C16H9Cl2NO/c17-11-6-7-12-13(16(18)20)9-14(19-15(12)8-11)10-4-2-1-3-5-10/h1-9H

InChI Key

SEROFVQSNLKZDR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)Cl

synonyms

4-QUINOLINECARBONYL CHLORIDE,7-CHLORO-2-PHENYL-

Origin of Product

United States

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